molecular formula C17H22N2O3 B4856935 1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

Cat. No.: B4856935
M. Wt: 302.37 g/mol
InChI Key: RRBMGDPWKAHNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE is a complex organic compound with a unique structure that includes an azepane ring, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cycloaddition reaction, followed by the introduction of the azepane ring via nucleophilic substitution. The methoxyphenyl group is usually added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE is unique due to its combination of an azepane ring, a methoxyphenyl group, and an isoxazole ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

azepan-1-yl-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-21-15-9-5-4-8-13(15)14-12-16(22-18-14)17(20)19-10-6-2-3-7-11-19/h4-5,8-9,16H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBMGDPWKAHNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
Reactant of Route 2
Reactant of Route 2
1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
Reactant of Route 3
1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
Reactant of Route 4
1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
Reactant of Route 5
Reactant of Route 5
1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
Reactant of Route 6
Reactant of Route 6
1-AZEPANYL[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.